molecular formula C24H18N4O3 B5979900 2-(4-methoxyphenyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(4-methoxyphenyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B5979900
M. Wt: 410.4 g/mol
InChI Key: RRFNSXYSNXWZHI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[4,3-b][1,6]naphthyridine family, characterized by a fused tricyclic core with oxygen and nitrogen atoms contributing to its heteroaromatic system. The substituents—a 4-methoxyphenyl group at position 2 and a 2-pyridylmethyl group at position 8—impart distinct electronic and steric properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-31-18-7-5-17(6-8-18)28-13-10-22-20(24(28)30)14-19-21(26-22)9-12-27(23(19)29)15-16-4-2-3-11-25-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFNSXYSNXWZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido-naphthyridine core, followed by the introduction of the methoxyphenyl and pyridylmethyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and minimize side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(4-methoxyphenyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-8-(2-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[b]thieno[3,2-h]-1,6-naphthyridine Derivatives

  • 8-Chlorobenzo[b]thieno[3,2-h]-1,6-naphthyridin-6(11H)-one (8d): Structural Features: Chlorine substituent and fused thieno ring system. Drug-Likeness: Exhibits a higher drug score than acyclovir and acridone, attributed to active fragments resembling commercial drugs. The target compound’s pyridylmethyl group may similarly enhance drug-like properties, though direct comparisons are lacking .

Thiazolo-Fused Naphthyridines

  • 8-Carboxy-6-hydroxythiazolo[2,3-f][1,6]-naphthyridin-4-ium-3-carboxylate (Berninamycinic Acid): Reactivity: Undergoes methylation and hydrogenolysis, yielding derivatives with modified solubility and bioactivity. The target compound’s methoxyphenyl group may confer stability against such transformations, reducing metabolic degradation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound Not specified 4-Methoxyphenyl, 2-pyridylmethyl High aromaticity, moderate polarity
2-(2-Methoxyethyl)-8-(pyridin-2-ylmethyl) analog Not specified 2-Methoxyethyl, 2-pyridylmethyl Lower steric hindrance
2-Cyclohexyl-8-(2-hydroxyethyl)-pyrido[4,3-b][1,6]-naphthyridine-1,9-dione 339.4 Cyclohexyl, hydroxyethyl Balanced lipophilicity/hydrophilicity
8-Chlorobenzo[b]thieno[3,2-h]-1,6-naphthyridin-6(11H)-one (8d) Not specified Chlorine, thieno-fused ring High drug score, antiviral potential

Research Findings and Implications

Substituent Effects: The 4-methoxyphenyl group in the target compound enhances aromatic stacking interactions compared to smaller alkyl chains (e.g., 2-methoxyethyl) . The pyridylmethyl group may mimic bioactive fragments in antiviral agents, as seen in benzo[b]thieno derivatives .

Drug-Likeness: While benzo[b]thieno-naphthyridines show superior drug scores, the target compound’s balanced substituents (polar pyridylmethyl and hydrophobic methoxyphenyl) may optimize oral bioavailability .

Synthetic Challenges :

  • Introducing bulky aromatic groups (e.g., 4-methoxyphenyl) requires precise catalytic conditions, as demonstrated in analogous hydrogenation reactions .

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